molecular formula C3BrF3N2S B1281600 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 37461-61-3

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B1281600
CAS No.: 37461-61-3
M. Wt: 233.01 g/mol
InChI Key: LGTVLLPQCMJOGT-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is an organofluorine compound that contains a bromine atom, a trifluoromethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the bromination of 5-(trifluoromethyl)-1,3,4-thiadiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate. Solvents like toluene or ethanol are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminothiadiazole derivative, while coupling with an arylboronic acid would produce a biaryl compound.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, and anticancer activities.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or benzene rings. This uniqueness makes it a versatile building block in synthetic chemistry, offering different reactivity and selectivity profiles.

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S/c4-2-9-8-1(10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVLLPQCMJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512113
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37461-61-3
Record name 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 3 mL of 48% aqueous HBr was added 1.0 g (5.9 mmol) of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with stirring. The mixture was cooled in a salt ice-water bath, and 2.27 mL (44 mmol) of bromine was added slowly dropwise. The salt ice-water bath was replaced with an ice-water bath and a solution of 1.05 g (15 mmol) of sodium nitrite in 1.5 mL of water was added slowly dropwise. The reaction mixture was stirred for 1 h and then let warm to room temperature. The mixture was neutralized with 5M aqueous sodium hydroxide, and the resulting precipitate was filtered off. The filtrate was extracted with chloroform, and the extract was dried over magnesium sulfate before being concentrated to afford 750 mg (54%) of 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole, 330 mg (1.4 mmol) of which was added to a solution of 240 mg (1.6 mmol) of (3S)-4,4-dimethyl-3-pyrrolidinol hydrochloride and 0.73 mL (4.2 mmol) of N,N-diisopropylethylamine in 5 mL of isopropanol. The reaction mixture was heated at reflux for 2 h, and then concentrated. The residue was purified by silica gel chromatography eluting with 0.3:9.7 methanol dichloromethane to afford 328 mg (88%) of (3S)-4,4-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinol. 1H NMR (300 MHz, DMSO-d6) δ 5.31 (d, J=5 Hz, 1H), 3.89-3.76 (m, 2H), 3.40-3.22 (m, 3H), 1.02 (s, 3H), 1.00 (s, 3H). Cl-LCMS m/z 268 (M+H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 69 g (1.0 mole) of sodium nitrite in 150 ml of water was added dropwise over the course of 1.5 hours, while stirring, to a solution, cooled to +5° C, of 84.5 g (0.5 mole) of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in a mixture of 400 ml of hydrogen bromide (48% strength) and 100 ml of water. Thereafter, the evolution of the nitrous gases and of the nitrogen was completed by stirring at 25° C (1 hour). The product separated out as a dark brown, heavy liquid and was abstracted from the reaction mixture by repeated extraction with a total of 500 ml of methylene chloride. After washing with 2 × 100 ml of water, drying over sodium sulfate and careful distillation of the solvent, the residue was fractionated in vacuo through a short column. 101 g (87% of theory) of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole of boiling point 55° C/10 mm Hg were obtained. ##STR80##
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
84.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a rapidly stirred suspension of copper bronze (6.1 g.) in 48% HBr (975 ml.) was added over a 1 hour period and cooling to -15° a mixture of NaNO2 (195 g., 2.83 mol.) and 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (103 g., 0.61 mol.) [I. Lalezari and N. Sharghi, J. Hetero. Chem. 3:336 (1966)]. The resultant mixture was stirred for 0.75 hour with ice bath cooling and for 1.5 hour without cooling. The mixture was adjusted to pH 8 using 50% NaOH and maintaining the temperature below 20°. Saturated sodium bisulfite was added until a negative starch-iodide test was obtained. The mixture was made strongly acidic with HCL and extracted with petroleum ether. The extracts were washed with water, dried (MgSO4) and evaporated to the product. Distillation gave 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole; b.p 56°-57°/11 mm.
Name
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
975 mL
Type
reactant
Reaction Step Five
Name
copper bronze
Quantity
6.1 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
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2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole

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